
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate is a chemical compound with the molecular formula C10H17NO4 This compound is known for its unique structure, which includes a pyrrolizine ring system with hydroxyl groups at positions 6 and 7, and an ethyl ester at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and an appropriate amine.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolizine ring system. This is usually achieved through a condensation reaction under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at position 3 with ethanol, using a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl or aryl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-cancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparación Con Compuestos Similares
Similar Compounds
(3R,6S,7R,7AS)-ethyl 6,7-dihydroxyhexahydro-1H-pyrrolizine-3-carboxylate: shares structural similarities with other pyrrolizine derivatives, such as:
Uniqueness
- The presence of hydroxyl groups at positions 6 and 7 and the ethyl ester at position 3 confer unique chemical and biological properties to this compound. These features may enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl (3R,6S,7R,8S)-6,7-dihydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)7-4-3-6-9(13)8(12)5-11(6)7/h6-9,12-13H,2-5H2,1H3/t6-,7+,8-,9+/m0/s1 |
Clave InChI |
ZYQOYCQAFMLXBJ-UYXSQOIJSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC[C@@H]2N1C[C@@H]([C@@H]2O)O |
SMILES canónico |
CCOC(=O)C1CCC2N1CC(C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




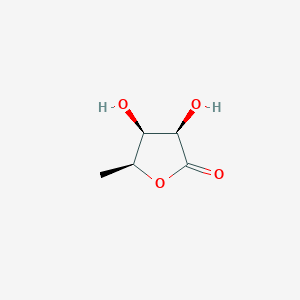
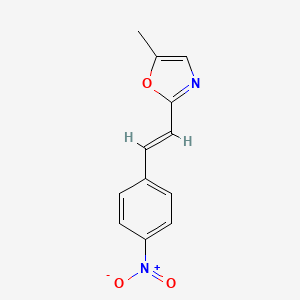

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
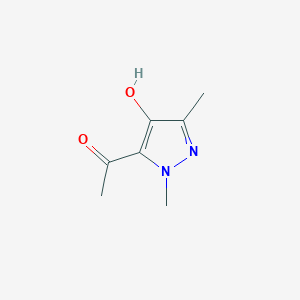
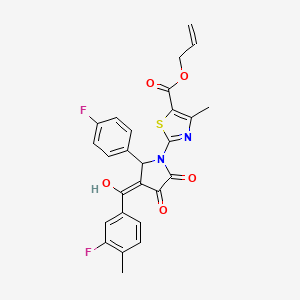
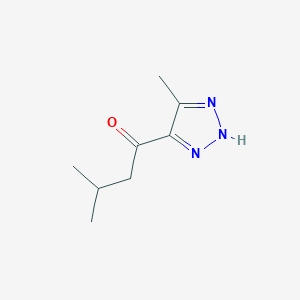


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
